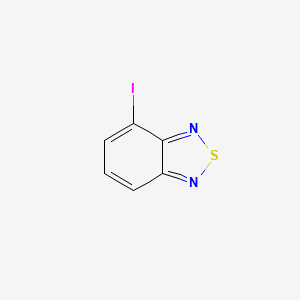

4-Iodo-2,1,3-benzothiadiazole

概要

説明

4-Iodo-2,1,3-benzothiadiazole is a compound that is part of the benzothiadiazole family, which includes various derivatives with applications in medicinal chemistry, materials science, and organic synthesis. The presence of the iodine atom on the benzothiadiazole core can significantly influence the electronic properties of the molecule and its reactivity in chemical reactions.

Synthesis Analysis

The synthesis of benzothiadiazole derivatives can be achieved through various methods. For instance, the molecular iodine-mediated oxidative cyclization has been used to form new C-N and S-N bonds at ambient temperature, leading to the formation of benzothiazole derivatives . Additionally, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are structurally related to benzothiadiazoles, has been reported through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions . Furthermore, iodide-catalyzed aerobic synthesis has been employed for the functionalization of multiple C-H bonds with elemental sulfur to produce 1,4-benzothiazines .

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, a related compound, has been determined by X-ray crystallography, revealing the presence of S=O close contacts and NH⋯N hydrogen bonds . These structural features can influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Benzothiadiazole derivatives can undergo various chemical reactions. The Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides using 4-amino-2,1,3-benzothiadiazole as a bidentate directing group has been reported, demonstrating the versatility of these compounds in C-H activation/functionalization reactions . Additionally, the iodination of benzothiazoles under oxidative/acidic conditions has been used to access iodinated heteroarenes, which can be further functionalized to create fluorophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. For instance, the solvato-, thermo-, and mechanochromism of benzothiadiazole derivatives can be attributed to the reversible formation of an intramolecular B-N bond, which is sensitive to external stimuli such as solvent, temperature, and mechanical forces . Moreover, the electronic structure and chromic behavior of these molecules can be significantly altered by the presence of functional groups and substituents.

科学的研究の応用

-

Organic Light-Emitting Diodes (OLEDs)

- Application: 2,1,3-Benzothiadiazole (BT) and its derivatives are used in the development of photoluminescent compounds for the molecular construction of OLEDs .

- Method: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

- Results: Various polymers, small molecules, and metal complexes with BT and its derivatives have been synthesized and applied in OLEDs .

-

Organic Solar Cells

- Application: BT and its derivatives are used as electron-deficient building blocks for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers .

- Method: The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .

- Results: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) .

-

Organic Field-Effect Transistors (OFETs)

- Application: BT and its derivatives are used in the development of OFETs .

- Method: The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .

- Results: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OFETs .

-

Herbicides, Fungicides, and Antibacterial Agents

- Application: Benzothiadiazole (BTD) is used for a wide range of applications such as herbicides, fungicides, and antibacterial agents .

- Results: The outcomes would also vary based on the specific use case, but generally, these compounds are used to control pests and diseases in agriculture and to combat bacterial infections in medicine .

-

Luminescent Materials

- Application: BTD is also applied for the preparation of luminescent materials owing to its strong withdrawing ability and behavior as a fluorophore .

- Results: The outcomes would also vary based on the specific use case, but generally, these compounds are used to create materials that emit light when excited .

-

Halogen Exchange Reaction

-

Flexible, Stretchable, and Printable Organic Electronics

- Application: Benzothiadiazole and its derivatives are used in the development of flexible, stretchable, and printable organic electronics .

- Method: The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .

- Results: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic electronics .

-

Organic Thin Film Transistor and Organic Thermoelectric Applications

- Application: Benzothiadiazole and its derivatives are used in the design and synthesis of conjugated polymers for organic thin film transistor and organic thermoelectric applications .

- Method: The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .

- Results: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic thin film transistor and organic thermoelectric applications .

-

Synthesis of Small Molecules, Organic/Inorganic Hybrid Materials, and Related Optoelectronic Devices

- Application: Benzothiadiazole and its derivatives are used in the synthesis of small molecules, organic/inorganic hybrid materials, and related optoelectronic devices .

- Method: The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .

- Results: Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in the synthesis of small molecules, organic/inorganic hybrid materials, and related optoelectronic devices .

Safety And Hazards

The safety data sheet for 4-Iodo-2,1,3-benzothiadiazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

Benzothiadiazole and its π-extended, heteroannulated derivatives, including 4-Iodo-2,1,3-benzothiadiazole, have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers. These semiconducting polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

特性

IUPAC Name |

4-iodo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPRWVSWECJQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379956 | |

| Record name | 4-iodo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,1,3-benzothiadiazole | |

CAS RN |

352018-95-2 | |

| Record name | 4-iodo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)